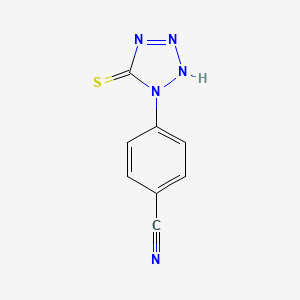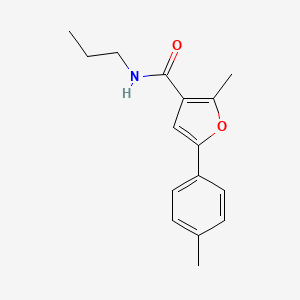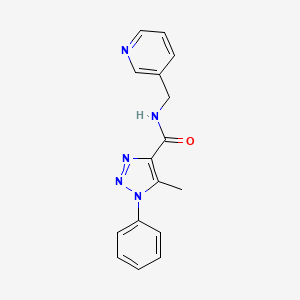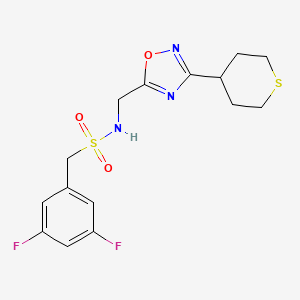![molecular formula C19H20N2O5 B2979461 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396808-90-4](/img/structure/B2979461.png)
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H20N2O5 and its molecular weight is 356.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroinflammation Imaging
Research has highlighted the use of compounds structurally related to "N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide" for neuroinflammation imaging. A study by Horti et al. (2019) discussed the development of a PET radiotracer, [11C]CPPC, for imaging reactive microglia, which are indicative of neuroinflammation in various neuropsychiatric disorders. This approach is invaluable for diagnosing and monitoring diseases such as Alzheimer’s and Parkinson’s, showcasing the potential of related compounds in neuroimaging and the study of neuroinflammation (Horti et al., 2019).
Urotensin-II Receptor Antagonism
Another application is in the development of urotensin-II receptor antagonists. Lim et al. (2019) synthesized and evaluated a series of 5-arylfuran-2-carboxamide derivatives, demonstrating potent antagonist activity. Such compounds could offer therapeutic strategies for cardiovascular diseases, highlighting the potential pharmacological applications of furan-carboxamide derivatives (Lim et al., 2019).
Synthetic Methodologies and Chemical Transformations
The synthesis and chemical transformations of compounds featuring the furan moiety, as seen in Aleksandrov and El’chaninov's work (2017), provide foundational knowledge for creating novel compounds with potential therapeutic or material applications. Their research into synthesizing and reacting 2-(furan-2-yl)benzo[e][1,3]benzothiazole and related structures underscores the importance of such compounds in synthetic chemistry (Aleksandrov & El’chaninov, 2017).
Pharmacokinetics and Metabolism
Understanding the disposition and metabolism of related compounds, such as the study on [14C]SB-649868 by Renzulli et al. (2011), informs the design of new drugs with optimized absorption, distribution, metabolism, and excretion properties. This knowledge is crucial for the development of compounds with enhanced efficacy and reduced toxicity (Renzulli et al., 2011).
Propiedades
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c22-18(14-1-2-16-17(9-14)26-12-25-16)20-10-13-3-6-21(7-4-13)19(23)15-5-8-24-11-15/h1-2,5,8-9,11,13H,3-4,6-7,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUMPLGANZUVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-CHLOROPHENOXY)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHYLPROPANAMIDE](/img/structure/B2979378.png)




![2-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2979385.png)
![6-Cyclopentyl-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2979386.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2979389.png)
![Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2979391.png)

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate](/img/structure/B2979396.png)

![1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2979400.png)
